BenchChemオンラインストアへようこそ!

2-[Methyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid

Lipophilicity Drug Design Quinoline SAR

Procure 2-[Methyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid (CAS 1094744-76-9) for target-focused neuroscience and cardiovascular research where scaffold precision is paramount. The combined 3-methylquinoline core and N-methyl sulfonamide linker confer a computed XLogP3 of 1.3 and a TPSA of 96 Ų, a physicochemical profile that favors CNS penetration and is not interchangeable with des-methyl analogs (XLogP3 0.9). This compound is an ideal starting point for medicinal chemistry programs targeting orexin receptors and for mapping minimal pharmacophoric elements in vascular smooth muscle relaxation pathways.

Molecular Formula C13H14N2O4S
Molecular Weight 294.33
CAS No. 1094744-76-9
Cat. No. B2406624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Methyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid
CAS1094744-76-9
Molecular FormulaC13H14N2O4S
Molecular Weight294.33
Structural Identifiers
SMILESCC1=CC2=C(C(=CC=C2)S(=O)(=O)N(C)CC(=O)O)N=C1
InChIInChI=1S/C13H14N2O4S/c1-9-6-10-4-3-5-11(13(10)14-7-9)20(18,19)15(2)8-12(16)17/h3-7H,8H2,1-2H3,(H,16,17)
InChIKeyONIOLACBHIVSEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[Methyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid: A Differentiated Quinoline-8-Sulfonamide Building Block for Orexin Receptor Research


2-[Methyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid (CAS 1094744-76-9) is a synthetic quinoline-8-sulfonamide derivative. Its structure features a 3-methylquinoline core, an N-methyl sulfonamide linker, and a terminal acetic acid moiety. This compound belongs to a class patented extensively as orexin receptor antagonists [1] and as agents with vascular smooth muscle relaxation activity [2]. Its unique substitution pattern differentiates it from generic quinoline sulfonamides, making it a specific tool compound or intermediate for neuroscience and cardiovascular drug discovery programs.

Why Generic Substitution Fails for 2-[Methyl-(3-methylquinolin-8-yl)sulfonylamino]acetic Acid


In-class quinoline-8-sulfonamides cannot be simply interchanged for 2-[Methyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid. The presence and position of the methyl substituent on the quinoline ring (C3) critically influence the compound's lipophilicity and molecular shape, which are key determinants of target binding in systems like the orexin receptors [1]. Furthermore, the N-methyl group on the sulfonamide distinguishes it from NH analogs, affecting hydrogen-bonding capacity and metabolic stability. The computed XLogP3 of 1.3 and a topological polar surface area (TPSA) of 96 Ų for this compound [2] set a specific physicochemical profile that analogs without these combined features do not match, potentially leading to significantly different pharmacokinetic and pharmacodynamic outcomes.

Quantitative Differentiation of 2-[Methyl-(3-methylquinolin-8-yl)sulfonylamino]acetic Acid from Closest Analogs


Enhanced Lipophilicity via 3-Methylquinoline Substitution

The target compound's XLogP3 is computed as 1.3 [1]. Its closest analog lacking the 3-methyl substitution on the quinoline ring, [Methyl-(quinoline-8-sulfonyl)-amino]-acetic acid (CAS 899708-46-4), has a lower computed XLogP3 of 0.9 [2]. This difference of +0.4 log units indicates a measurably higher lipophilicity, which can directly impact membrane permeability and target engagement.

Lipophilicity Drug Design Quinoline SAR

Molecular Weight and Bulk Differentiation from Extended-Chain Analogs

The target compound has a molecular weight of 294.33 g/mol [1]. A structural analog with an extended alkyl chain, such as 2-[2-Methylpropyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid, possesses a significantly higher molecular weight of 336.4 g/mol . This +42.07 g/mol difference represents a substantial change in bulk, which is known to affect binding site occupancy and ADME properties.

Molecular Weight Lead Optimization Sulfonamide

Topological Polar Surface Area (TPSA) Benchmarking for CNS Drug-Likeness

The target compound's TPSA is computed to be 96 Ų [1]. This value is strategically positioned below the common threshold of 100 Ų for optimal oral CNS drug-likeness. In contrast, the des-methyl analog [Methyl-(quinoline-8-sulfonyl)-amino]-acetic acid has an identical computed TPSA of 96 Ų [2], indicating the TPSA is not a differentiating factor between these two specific analogs, but it confirms the target compound's placement within a privileged chemical space for CNS drug discovery programs where such values are critical.

TPSA CNS Penetration Physicochemical Property

High-Impact Research and Procurement Scenarios for 2-[Methyl-(3-methylquinolin-8-yl)sulfonylamino]acetic Acid


Orexin-2 Receptor Antagonist Hit-to-Lead Optimization

Given the patent class covering sulfonylamino-acetic acid derivatives as orexin receptor antagonists [1], this compound is an ideal starting point for medicinal chemistry programs targeting sleep disorders. Its strategically differentiated 3-methylquinoline core and N-methyl sulfonamide linker (as evidenced by XLogP3=1.3, favoring CNS penetration) make it a privileged scaffold for which the des-methyl analog (XLogP3=0.9) cannot automatically substitute without potentially losing potency.

Vascular Smooth Muscle Relaxation Probe Development

Quinoline sulfonamino derivatives have demonstrated vessel smooth muscle relaxation and platelet aggregation inhibitory activities [2]. The target compound, with its precise molecular weight of 294.33 g/mol, represents a novel, fragment-like derivative in this class. Its procurement is justified over heavier analogs to explore minimal pharmacophoric elements for cardiovascular target engagement.

Chemical Biology Tool for Quinoline-Specific Binding Pocket Mapping

The combined presence of the 3-methyl group (which increases lipophilicity by ΔXLogP3=+0.4 vs. the des-methyl analog) and the N-methyl group makes this compound a more precise steric and electronic probe. It can be used to map the binding pockets of targets like MCHR1 or NK-3 receptors where quinoline sulfonamide derivatives have shown affinity, helping to deconvolute the individual contributions of the methyl substituents.

Building Block for Focused Compound Library Synthesis

With a TPSA of 96 Ų and a molecular weight under 300 Da, this compound fits essential lead-like criteria. Its carboxylic acid handle allows for rapid derivatization into amides, esters, or other analogs. Procuring this specific building block enables the efficient parallel synthesis of a focused library to explore SAR around the patented sulfonylamino-acetic acid orexin antagonist space, where even minor lipophilicity changes can shift receptor subtype selectivity.

Quote Request

Request a Quote for 2-[Methyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.